molecular formula C15H18N4O3 B2651012 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034346-47-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2651012
CAS RN: 2034346-47-7
M. Wt: 302.334
InChI Key: FIHMNVJJSUZZRI-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of pyrrolidine-based compound that has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound is closely related to the family of 1H-1,2,4-triazole derivatives, known for their versatile applications in chemical synthesis and biological activities. For instance, 1H-1,2,4-triazole derivatives containing pyridine moiety have been synthesized, with a focus on exploring their antibacterial and plant growth regulatory activities. Most compounds in this family exhibit notable antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).

Corrosion Inhibition

Schiff bases derived from similar structures have been evaluated for their efficacy as corrosion inhibitors. Specifically, various Schiff bases have been studied for their ability to inhibit corrosion on carbon steel in acidic environments. The efficiency of these inhibitors is closely related to their chemical structure, with some exhibiting considerable inhibition performance, acting as mixed (cathodic/anodic) inhibitors (M. Hegazy et al., 2012).

Fungicidal Activity

Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties have been designed and synthesized, demonstrating moderate to high fungicidal activities against various phytopathogens. The efficacy of these compounds in terms of fungicidal activity is promising, with some compounds showing broad-spectrum antifungal activities and comparable performance to commercial fungicides (Hui Bai et al., 2020).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-11-15(20)18-9-6-12(10-18)19-16-7-8-17-19/h2-5,7-8,12H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMNVJJSUZZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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